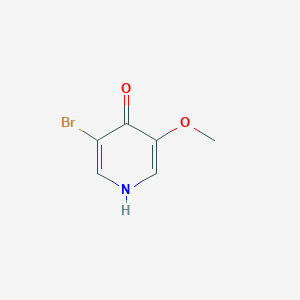

3-Bromo-5-methoxypyridin-4-ol

Description

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

3-bromo-5-methoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-2-4(7)6(5)9/h2-3H,1H3,(H,8,9) |

InChI Key |

RHJWSOUPDGPKNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC=C(C1=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-5-methoxypyridin-4-ol typically involves the bromination of a methoxypyridine precursor. One method involves taking p-methoxypyridine as a starting material and carrying out bromination, substitution, and methoxylation reactions . The reaction conditions are generally mild, and the process can be completed at a low temperature with the use of hydrochloric acid/nitrous acid solution .

Industrial Production Methods

For industrial production, the method described above can be scaled up. The process is designed to be environmentally friendly, with reduced impurities and high yield . The use of low-boiling point solvents and simple post-treatment steps makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxypyridin-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-methoxypyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Halogen Positioning and Reactivity

Functional Group Impact

- Amino vs. Methoxy/Hydroxyl Groups: In 3-Amino-5-bromopyridin-4-ol, the C3 amino group enhances solubility in polar solvents and enables participation in Schiff base formation, unlike the methoxy group in the reference compound .

- Hydroxyethoxy vs. Methoxy : The hydroxyethoxy group in 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol introduces additional hydrogen-bonding sites, improving bioavailability in drug formulations .

Steric and Electronic Effects

- 5-Bromo-2-methoxypyridin-4-amine lacks the C4 hydroxyl group, reducing acidity but increasing stability under basic conditions. This makes it preferable for Suzuki-Miyaura couplings requiring anhydrous environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-methoxypyridin-4-ol, and what reaction conditions optimize yield?

- Answer : The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, direct bromination of 5-methoxypyridin-4-ol using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C achieves regioselective bromination at the 3-position . Alternative methods include nucleophilic substitution, where a bromine atom replaces a leaving group (e.g., chlorine) on the pyridine ring under basic conditions (e.g., NaH in DMF at 80°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields ranging from 60–75% .

Q. How do the functional groups in this compound influence its reactivity?

- Answer : The bromine atom at the 3-position is highly electrophilic, enabling Suzuki-Miyaura cross-coupling reactions with aryl boronic acids . The methoxy group at the 5-position acts as an electron-donating substituent, stabilizing the ring and directing electrophilic substitution to the para position. The hydroxyl group at the 4-position allows hydrogen bonding, enhancing solubility in polar solvents like methanol or DMSO .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) shows distinct peaks for the hydroxyl proton (~10.5 ppm) and methoxy group (~3.8 ppm). C NMR confirms bromine’s deshielding effect on the adjacent carbon .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H] at m/z 218.0 .

Q. What are the solubility and storage recommendations for this compound?

- Answer : this compound is sparingly soluble in water but dissolves in DMSO, methanol, and DCM. Store desiccated at 2–8°C to prevent hydrolysis of the methoxy group .

Q. How can researchers troubleshoot low yields in substitution reactions involving this compound?

- Answer : Low yields often stem from incomplete bromination or side reactions. Optimize stoichiometry (1.2 eq. brominating agent) and use anhydrous conditions. Monitor reaction progress via TLC (hexane:EtOAc 3:1). If aryl coupling fails, pre-activate the bromine with Pd(OAc)/SPhos catalyst system .

Advanced Research Questions

Q. What strategies enhance regioselectivity in further functionalization of this compound?

- Answer : The bromine atom’s position allows directed ortho-metalation using LDA or TMPMgCl·LiCl to introduce substituents at the 2-position . For cross-coupling, employ Pd-catalyzed conditions (e.g., Suzuki with Pd(dppf)Cl) to retain the methoxy and hydroxyl groups . Computational modeling (DFT) predicts favorable transition states for meta-substitution .

Q. How does this compound perform in catalytic asymmetric synthesis?

- Answer : The hydroxyl group enables chiral resolution via esterification with chiral auxiliaries (e.g., (R)-BINOL). Asymmetric Heck reactions using Josiphos ligands yield enantiomerically enriched tetrahydroquinoline derivatives, though ee values rarely exceed 80% due to steric hindrance .

Q. What mechanistic insights explain contradictory data in its antimicrobial activity?

- Answer : Discrepancies in MIC values (e.g., 8–32 µg/mL against S. aureus) may arise from assay conditions. Use standardized broth microdilution (CLSI guidelines) and control for pH, as the hydroxyl group’s ionization (pKa ~8.5) affects membrane permeability . Synergy studies with β-lactams suggest efflux pump inhibition .

Q. Can computational models predict the bioactivity of derivatives?

- Answer : Molecular docking (AutoDock Vina) identifies potential kinase targets (e.g., EGFR) by simulating hydrogen bonds between the hydroxyl group and Thr766. QSAR models highlight logP (<2.5) and polar surface area (>60 Ų) as critical for blood-brain barrier penetration .

Q. How do solvent effects influence its electrochemical behavior?

- Answer : Cyclic voltammetry in acetonitrile vs. aqueous buffer shows a reversible oxidation peak at +1.2 V (vs. Ag/AgCl), attributed to the hydroxyl group. Proton-coupled electron transfer (PCET) dominates in water, while aprotic solvents stabilize radical intermediates .

Data Contradictions and Validation

- Synthetic Routes : reports multi-step synthesis with chlorination, while uses direct bromination. Validate via comparative yield analysis and C NMR tracking .

- Biological Activity : cites anticancer activity, but limited data exists for this compound. Prioritize in vitro assays (e.g., MTT on HeLa cells) with structure-activity comparisons to 3-Bromo-4-methylpyridin-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.